Cas no 939-80-0 (4-Chloro-3-nitrobenzonitrile)

4-Chloro-3-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring both chloro and nitro functional groups at the 4- and 3-positions, respectively. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing nitro and chloro groups enhance its utility in nucleophilic substitution and coupling reactions. Its high purity and stability under standard conditions make it a reliable building block for constructing complex molecules. The compound is typically handled under controlled conditions due to its potential irritant properties. It is commonly employed in research and industrial settings for the development of specialized chemical derivatives.
4-Chloro-3-nitrobenzonitrile structure
4-Chloro-3-nitrobenzonitrile structure
Product name:4-Chloro-3-nitrobenzonitrile
CAS No:939-80-0
MF:C7H3ClN2O2
MW:182.563920259476
MDL:MFCD00016987
CID:40359
PubChem ID:13655

4-Chloro-3-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-nitrobenzonitrile
    • 3-Nitro-4-chlorobenzonitrile
    • 4-chloro-3-nitro-benzonitril
    • 2-chloro-5-cyanonitrobenzene
    • 4-Chloro-3-nitrobenzonitrile (ACI)
    • 4-Chloro-3-nitrobenzenenitrile
    • 4-Cyano-2-nitro-1-chlorobenzene
    • NS00039831
    • SR-01000510901
    • AKOS000427999
    • W-204096
    • EU-0050984
    • DTXSID50239868
    • 4-Chlor-3-nitrobenzonitril
    • 939-80-0
    • STK417952
    • EN300-18076
    • BENZONITRILE, 4-CHLORO-3-NITRO-
    • BDBM50101954
    • Z57151919
    • 4-chloro-3-nitrobenzonitril
    • CHEMBL54162
    • 4-chloro-3-nitro benzonitrile
    • 4-Chlor-3-nitrobenzonitril [Czech]
    • SR-01000510901-1
    • EINECS 213-364-2
    • LN9NCA5P2M
    • SCHEMBL6463
    • DB-023159
    • InChI=1/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3
    • SCHEMBL17347334
    • 4-Chloro-3-nitrobenzonitrile, 97%
    • AC-23870
    • 4-Chloro-3-nitro-benzonitrile
    • BRN 1639111
    • DS-1107
    • CS-D1140
    • 2-chloro-5-cyano-1-nitrobenzene
    • TD1133
    • 3-nitro-4-chloro-benzonitrile
    • MFCD00016987
    • SY005842
    • MDL: MFCD00016987
    • Inchi: 1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
    • InChI Key: XBLPHYSLHRGMNW-UHFFFAOYSA-N
    • SMILES: N#CC1C=C([N+](=O)[O-])C(Cl)=CC=1
    • BRN: 1639111

Computed Properties

  • Exact Mass: 181.98800
  • Monoisotopic Mass: 181.988305
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 69.6
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.6133 (rough estimate)
  • Melting Point: 98.0 to 102.0 deg-C
  • Boiling Point: 284.8 °C at 760 mmHg
  • Flash Point: 126℃
  • Refractive Index: 1.5557 (estimate)
  • PSA: 69.61000
  • LogP: 2.64308
  • Solubility: Not determined

4-Chloro-3-nitrobenzonitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:DI3050000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Sealed in dry,Room Temperature

4-Chloro-3-nitrobenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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TRC
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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4-Chloro-3-nitrobenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium Solvents: Formamide ;  10 min, 25 - 30 °C; 12 h, 130 °C
Reference
Palladium-Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New "CN" Source
Niknam, Esmaeil; Panahi, Farhad ; Khalafi-Nezhad, Ali, European Journal of Organic Chemistry, 2020, 2020(18), 2699-2707

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol ,  Water ;  26 h, 5 bar, 130 °C
Reference
Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts
Jagadeesh, Rajenahally V.; Junge, Henrik; Beller, Matthias, Nature Communications, 2014, 5,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  α-Cyclodextrin, polymer with 1,1′-methylenebis[4-isocyanatobenzene] Solvents: Dimethylformamide ,  Water ;  rt → 120 °C
1.2 18 h, 120 °C
Reference
Immobilized palladium nanoparticles on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS): An efficient catalyst for cyanation reaction in aqueous media
Khajeh Dangolani, Soheila; Sharifat, Sara; Panahi, Farhad; Khalafi-Nezhad, Ali, Inorganica Chimica Acta, 2019, 494, 256-265

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Acetic acid ,  Water ;  rt; 30 min, rt
Reference
Imidazole derivative as antiviral agent and pharmaceutical application thereof
, China, , ,

Production Method 5

Reaction Conditions
Reference
Synthesis, crystal growth and structure of N-(4-cyano-2-nitrophenyl)-L-serine and investigation of SHG activity
Zhao, X. M.; Chen, X.; Cheng, L. B.; Hu, N. H.; Jia, H. Q.; et al, Molecular Crystals and Liquid Crystals Science and Technology, 1998, 325, 7-11

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Methanol ,  Water ;  30 s, 30 °C
Reference
Method for synthesizing 4-chloro-3-nitrobenzonitrile by utilizing microchannel reactor
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Potassium nitrate ;  0 °C; 2 h, cooled; overnight, rt
1.3 Reagents: Water ;  0.5 h, cooled
Reference
4-(4-Methoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile, its preparation method and application for synthesis of 2-(6-cyanobenzimidazolyl)-5-nitro-pyrimidin-4-yl thiocyanate
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, 40 °C
Reference
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides
Rajendra, Merla Arjuna; Sunil, K.; Sajith, Ayyiliath Meleveetil; Joy, Muthipeedika Nibin; Bakulev, Vasiliy A.; et al, Synlett, 2020, 31(16), 1629-1633

Production Method 9

Reaction Conditions
1.1 Catalysts: Ammonium acetate ,  Hydroxyamine hydrochloride ,  Melamine resin ;  3 min, heated
Reference
Microwave-assisted, solvent-free, one-pot synthesis of nitriles from aryl aldehydes on melamine formaldehyde as solid support
Rezaei, Ramin; Mohammadi, Mohammad Kazem; Rastin, Neda, Chinese Journal of Chemistry, 2010, 28(6), 993-996

Production Method 10

Reaction Conditions
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile ;  0 °C; 20 h, rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of pyrrolidine derivatives as antibacterial agents for treatment of infectious disease
, India, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives
Wu, Lei ; Hua, Xue-Wen; Li, Yong-Hong; Wang, Zhong-Wen; Zhou, Sha; et al, Molecules, 2022, 27(10),

Production Method 12

Reaction Conditions
1.1 Reagents: Benzamide ,  Phosphorus pentoxide
Reference
A mild and efficient procedure for dehydration of primary carboxamides to nitriles by silyl sulfonyl polyphosphates
Rao, C. Someswara; Rambabu, M.; Srinivasan, P. S., Synthetic Communications, 1989, 19(7-8), 1431-6

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and β-lactamase stability on the pKa of the C-7 heterocycle
Jung, F.; Delvare, C.; Boucherot, D.; Hamon, A.; Ackerley, N.; et al, Journal of Medicinal Chemistry, 1991, 34(3), 1110-16

Production Method 14

Reaction Conditions
Reference
Structure-Activity Relationships of Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor
Cai, Sui Xiong; Kher, Sunil M.; Zhou, Zhang-Lin; Ilyin, Victor; Espitia, Stephen A.; et al, Journal of Medicinal Chemistry, 1997, 40(5), 730-738

Production Method 15

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  < 25 °C; 10 min, < 25 °C
1.2 6 h, 60 °C
Reference
Novel synthesis of 3,4-diaminobenzonitrile
Sun, Ya-wei; Duan, Gui-yun; Liu, Jun-zhi; Meng, Li-juan; Wang, Jian-wu, Huaxue Shiji, 2006, 28(2), 124-125

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  0 °C; 3 h, 3 - 5 °C
1.2 Solvents: Water ;  cooled
Reference
Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity
Maciejewska, D.; Zabinski, J.; Rezler, M.; Kazmierczak, P.; Collins, M. S.; et al, MedChemComm, 2017, 8(10), 2003-2011

Production Method 17

Reaction Conditions
Reference
Azo dyes
, Federal Republic of Germany, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Acetic acid ,  Water ;  20 min, rt; 3 h, rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of 3,4-difluorobenzonitrile
Wang, Xiaofeng; Chen, Hongbiao; Li, Chunming; Shen, Litao; Lin, Yuanbin, Zhongguo Yiyao Gongye Zazhi, 2008, 39(11), 814-815

Production Method 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Potassium nitrate
Reference
Analogs of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia
Tidwell, Richard R.; Jones, Susan Kilgore; Geratz, J. Dieter; Ohemeng, Kwasi A.; Cory, Michael; et al, Journal of Medicinal Chemistry, 1990, 33(4), 1252-7

4-Chloro-3-nitrobenzonitrile Raw materials

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4-Chloro-3-nitrobenzonitrile Suppliers

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4-Chloro-3-nitrobenzonitrile Related Literature

Additional information on 4-Chloro-3-nitrobenzonitrile

Introduction to 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0)

4-Chloro-3-nitrobenzonitrile, with the chemical formula C₇H₃ClN₂O₂ and CAS number 939-80-0, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound, characterized by its chloro and nitro substituents on a benzonitrile backbone, has garnered considerable attention due to its versatile reactivity and utility in the development of various bioactive molecules.

The structural motif of 4-Chloro-3-nitrobenzonitrile makes it a valuable building block in medicinal chemistry. The presence of both electron-withdrawing nitro and chloro groups enhances its electrophilic nature, facilitating nucleophilic substitution reactions. These properties are exploited in the synthesis of heterocyclic compounds, which are prevalent in drug discovery. For instance, recent studies have demonstrated its role in constructing fused ring systems such as pyrazoles and triazines, which exhibit promising biological activities.

In the realm of pharmaceutical innovation, 4-Chloro-3-nitrobenzonitrile has been employed in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitro group can be reduced to an amine, enabling further functionalization into pharmacophores. A notable application is its use in generating substituted benzamides, which have shown efficacy as protease inhibitors. The chloro substituent also allows for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, expanding its utility in constructing complex molecular architectures.

Recent advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing 4-Chloro-3-nitrobenzonitrile. Catalytic processes that minimize waste and energy consumption have been optimized. For example, flow chemistry techniques have been utilized to enhance reaction yields while reducing solvent usage. These innovations align with global efforts to promote environmentally friendly practices in chemical manufacturing.

The compound’s role extends beyond pharmaceuticals into agrochemicals. Derivatives of 4-Chloro-3-nitrobenzonitrile have been investigated for their potential as herbicides and fungicides due to their ability to interfere with essential metabolic pathways in pests. Structural modifications have led to compounds with improved selectivity and lower environmental impact, underscoring the importance of this intermediate in developing next-generation crop protection agents.

From a synthetic chemistry perspective, 4-Chloro-3-nitrobenzonitrile serves as a precursor for diverse functional groups. Its nitrile moiety can be hydrolyzed to carboxylic acids or converted into amides through reduction or amidation reactions. The chloro group provides a handle for further transformations via nucleophilic aromatic substitution or elimination reactions. This adaptability makes it indispensable in multi-step syntheses targeting complex molecular targets.

The electronic properties of 4-Chloro-3-nitrobenzonitrile are also leveraged in materials science applications. Its conjugated system participates in charge transfer processes, making it relevant for organic electronics and photovoltaic devices. Researchers have explored its incorporation into polymers that exhibit optoelectronic properties, contributing to advancements in flexible electronics and solar energy technologies.

In conclusion, 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic pathways, making it a cornerstone of modern chemical research. As methodologies evolve towards sustainability and efficiency, the demand for high-quality intermediates like this will continue to grow, driving innovation across multiple scientific disciplines.

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